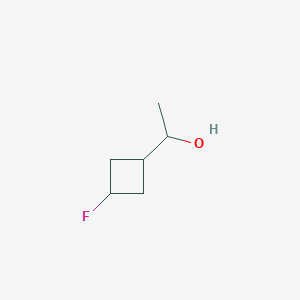
1-(3-Fluorocyclobutyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorocyclobutyl)ethanol is an organic compound characterized by a cyclobutyl ring substituted with a fluorine atom and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluorocyclobutyl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorocyclobutanone with an appropriate reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the ketone in an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorocyclobutyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: 3-Fluorocyclobutanone
Reduction: 3-Fluorocyclobutane
Substitution: Various substituted cyclobutyl derivatives
Aplicaciones Científicas De Investigación
1-(3-Fluorocyclobutyl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(3-Fluorocyclobutyl)ethanol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of the fluorine atom can influence the compound’s electronic properties, potentially enhancing its binding affinity and specificity . The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparación Con Compuestos Similares
1-(3-Fluorocyclobutyl)ethanol can be compared with other fluorinated alcohols and cyclobutyl derivatives:
Similar Compounds:
Uniqueness:
- The presence of a single fluorine atom on the cyclobutyl ring distinguishes this compound from its difluorinated analog, potentially leading to different reactivity and biological activity .
- Compared to chlorinated or brominated analogs, the fluorinated compound may exhibit different physicochemical properties, such as increased lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C6H11FO |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
1-(3-fluorocyclobutyl)ethanol |
InChI |
InChI=1S/C6H11FO/c1-4(8)5-2-6(7)3-5/h4-6,8H,2-3H2,1H3 |
Clave InChI |
BCURGIIXKJNCBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


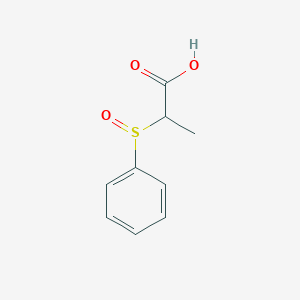
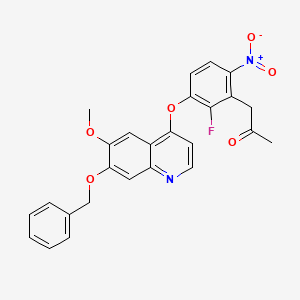

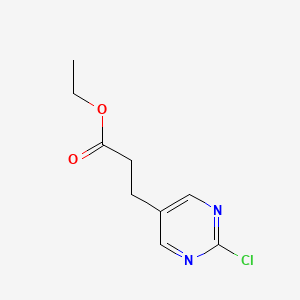
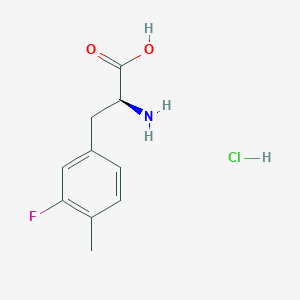

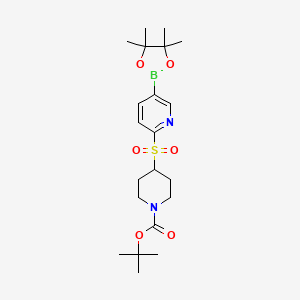

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

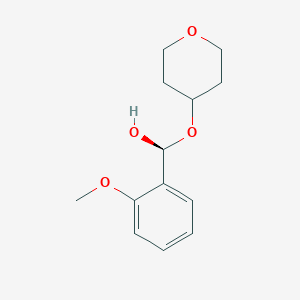
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
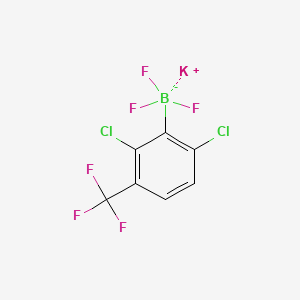
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
